molecular formula C22H18F3N5O3 B11454861 Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate

Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate

Cat. No.: B11454861
M. Wt: 457.4 g/mol
InChI Key: UDICYRLTOUNYGA-UHFFFAOYSA-N
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Description

Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-cyano-1-phenyl-1H-pyrazole-5-amine with 3,3,3-trifluoro-2-(3-methylphenyl)formamido propanoic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate is unique due to its trifluoromethyl group and cyano group. Similar compounds include:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    4-Amino-1-phenylpyrazole: Used in the synthesis of various pharmaceuticals.

    3,5-Dimethyl-1-phenylpyrazole: Notable for its use in agrochemicals.

Properties

Molecular Formula

C22H18F3N5O3

Molecular Weight

457.4 g/mol

IUPAC Name

methyl 2-[(4-cyano-2-phenylpyrazol-3-yl)amino]-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C22H18F3N5O3/c1-14-7-6-8-15(11-14)19(31)29-21(20(32)33-2,22(23,24)25)28-18-16(12-26)13-27-30(18)17-9-4-3-5-10-17/h3-11,13,28H,1-2H3,(H,29,31)

InChI Key

UDICYRLTOUNYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=C(C=NN2C3=CC=CC=C3)C#N

Origin of Product

United States

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